N'-(1,3-benzodioxol-5-ylmethylene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a benzodioxine.
Scientific Research Applications
Insecticidal Activity
- Synthesis and Insecticidal Activity : This compound, when modified into benzoheterocyclic analogues, shows significant insecticidal activities. These activities are comparable to commercial insecticides like tebufenozide (Sawada et al., 2003).
Antifungal Agents
- Antifungal Properties : Certain analogues of this compound demonstrate potent antifungal effects, particularly against Candida albicans, Aspergillus Niger, and Aspergillus clavatus, rivaling standard drugs like Griseofulvin and Nystatin (Gaffar et al., 2012).
Bacterial Biofilm Inhibition
- Inhibiting Bacterial Biofilms : New derivatives of this compound have been synthesized, which exhibit inhibitory actions against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. They also display mild cytotoxicity (Abbasi et al., 2020).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation : Sulfonohydrazide derivatives of this compound have been developed and show good inhibitory activity against various bacterial strains. These compounds may serve as new drug candidates for treating inflammatory and other associated diseases (Abbasi et al., 2017).
Sensor for Carcinogenic Lead
- Detection of Lead : Derivatives of this compound have been utilized to develop a sensitive and selective sensor for detecting carcinogenic lead in water samples, using an electrochemical approach (Rahman et al., 2020).
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H14N2O5/c20-17(12-2-4-13-16(8-12)22-6-5-21-13)19-18-9-11-1-3-14-15(7-11)24-10-23-14/h1-4,7-9H,5-6,10H2,(H,19,20)/b18-9+ |
InChI Key |
ITOQTIMWYHMGKJ-GIJQJNRQSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.